molecular formula C10H9NO B11920139 4-(Oxetan-3-YL)benzonitrile CAS No. 1044507-48-3

4-(Oxetan-3-YL)benzonitrile

Cat. No.: B11920139
CAS No.: 1044507-48-3
M. Wt: 159.18 g/mol
InChI Key: XXVYRUPKYONESN-UHFFFAOYSA-N
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Description

4-(Oxetan-3-YL)benzonitrile is an organic compound characterized by the presence of an oxetane ring and a benzonitrile group The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxetan-3-YL)benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-iodooxetane with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the use of nickel (II) iodide and sodium hexamethyldisilazane as reagents. This reaction is carried out in isopropyl alcohol at elevated temperatures under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-YL)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction of the nitrile group yields primary amines .

Scientific Research Applications

4-(Oxetan-3-YL)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-YL)benzonitrile involves its interaction with various molecular targets and pathways. The oxetane ring’s stability and reactivity allow it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxetan-3-YL)benzoic acid
  • 3-Methyl-4-(Oxetan-3-YL)benzonitrile
  • 4-(Oxetan-3-YL)benzaldehyde

Uniqueness

4-(Oxetan-3-YL)benzonitrile is unique due to the presence of both the oxetane ring and the benzonitrile group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1044507-48-3

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(oxetan-3-yl)benzonitrile

InChI

InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2

InChI Key

XXVYRUPKYONESN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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